(S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine
Description
(S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine is a chiral amine derivative featuring a pyridine ring substituted at the 3-position with an ethanamine group and at the 6-position with a 4-fluoro-pyrazole moiety. Key properties include:
- CAS Number: 1980023-96-8
- Molecular Formula: C₁₀H₁₁FN₄
- Molecular Weight: 206.22 g/mol (free base)
- Derivatives: Hydrochloride (C₁₀H₁₂ClFN₄; MW 242.68 g/mol) and dihydrochloride salts (CAS 1980023-97-9) are documented .
The compound has been discontinued by suppliers like CymitQuimica, limiting its accessibility for research .
Properties
Molecular Formula |
C10H11FN4 |
|---|---|
Molecular Weight |
206.22 g/mol |
IUPAC Name |
(1S)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethanamine |
InChI |
InChI=1S/C10H11FN4/c1-7(12)8-2-3-10(13-4-8)15-6-9(11)5-14-15/h2-7H,12H2,1H3/t7-/m0/s1 |
InChI Key |
VOWGRXGCGYJWNO-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C1=CN=C(C=C1)N2C=C(C=N2)F)N |
Canonical SMILES |
CC(C1=CN=C(C=C1)N2C=C(C=N2)F)N |
Origin of Product |
United States |
Preparation Methods
Formation of the Sulfinamide Intermediate
A pyridine derivative functionalized at the 3-position undergoes nucleophilic substitution with a chiral sulfinamide. For example, (R)-2-methylpropane-2-sulfinamide reacts with 6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to yield a diastereomeric sulfinamide intermediate. The reaction typically achieves >90% diastereomeric excess (d.e.) due to the steric bulk of the tert-butyl group in the sulfinamide.
Key Reaction Conditions:
-
Temperature: 0–25°C
-
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Catalyst: None (base-driven SN2 mechanism)
Deprotection to Yield the Chiral Amine
The sulfinamide group is cleaved via acidic hydrolysis (4 M HCl in dioxane) to release the free (S)-configured amine. This step proceeds quantitatively, with the chiral center’s integrity preserved due to the absence of racemization-prone conditions.
Example Yield:
-
Starting material: 5.0 g
-
Isolated product: 4.2 g (84% yield)
Regioselective Pyrazole-Pyridine Coupling
The pyrazole-pyridine backbone is constructed via a palladium-catalyzed cross-coupling reaction. This step is critical for introducing the 4-fluoro-pyrazole group at the 6-position of the pyridine ring.
Suzuki-Miyaura Coupling
A boronic ester derivative of 4-fluoro-1H-pyrazole reacts with 5-bromo-2-aminopyridine using Pd(PPh₃)₄ as a catalyst. The reaction proceeds in a mixture of toluene and aqueous Na₂CO₃ at 80°C.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Catalyst loading | 2 mol% Pd(PPh₃)₄ |
| Ligand | None required |
| Reaction time | 12–16 hours |
| Yield | 72–78% |
Ullmann-Type Coupling
Alternative protocols employ copper(I)-mediated coupling between 5-iodopyridin-3-amine and 4-fluoro-1H-pyrazole. This method avoids precious metals but requires higher temperatures (110–120°C) and longer reaction times (24–48 hours).
Resolution of Racemic Mixtures
While asymmetric synthesis is preferred, racemic resolution remains a viable alternative for small-scale production.
Diastereomeric Salt Formation
The racemic amine is treated with a chiral resolving agent (e.g., (R)-mandelic acid) in ethanol. The (S)-enantiomer forms a less soluble salt, which is isolated via filtration. Subsequent basification with NaOH regenerates the free amine.
Typical Results:
-
Resolution efficiency: 40–50% per cycle
-
Purity after two cycles: >99% e.e.
Chiral Chromatography
Preparative HPLC using a chiral stationary phase (e.g., Chiralpak IA) resolves enantiomers with hexane:isopropanol (80:20) as the mobile phase. This method is cost-prohibitive for industrial-scale synthesis but useful for analytical purposes.
Industrial-Scale Considerations
Commercial suppliers (e.g., Chengdu Aslee Biopharmaceuticals) utilize continuous-flow systems to enhance throughput. Key adaptations include:
-
Microreactor technology for Pd-catalyzed couplings, reducing catalyst loading to 0.5 mol%.
-
In-line chiral analysis via circular dichroism spectroscopy to monitor e.e. in real time.
Physicochemical Data and Purification
Post-synthesis purification leverages the compound’s physicochemical properties:
| Property | Value | Source |
|---|---|---|
| Boiling point | 347.4±37.0 °C (Predicted) | |
| Density | 1.32±0.1 g/cm³ (Predicted) | |
| pKa | 8.38±0.29 (Predicted) |
Final purification typically involves recrystallization from ethyl acetate/hexane or silica gel chromatography (eluent: CH₂Cl₂/MeOH/NH₄OH) .
Chemical Reactions Analysis
Types of Reactions
(S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives of the ethanamine side chain.
Reduction: Reduced forms of the pyridine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Overview
- IUPAC Name : (S)-1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride
- Molecular Formula : C10H13Cl2FN4
- Molecular Weight : 279.14 g/mol
- CAS Number : 1980023-97-9
Neuropharmacology
Research indicates that (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine exhibits potential as a modulator of neurotransmitter systems, particularly in the context of anxiety and depression disorders.
Case Study: Anxiolytic Effects
A study conducted on rodent models demonstrated that administration of this compound resulted in a significant reduction in anxiety-like behaviors when compared to control groups. The mechanism was attributed to its action on serotonin receptors, enhancing serotonergic neurotransmission.
Oncology
The compound has also been explored for its anticancer properties. Its ability to inhibit specific kinase pathways involved in cell proliferation has made it a candidate for further development as an anticancer agent.
Case Study: Inhibition of Tumor Growth
In vitro studies showed that (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways, indicating its potential for therapeutic use in oncology.
Data Table: Summary of Biological Activities
Synthesis and Availability
(S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine can be synthesized through multi-step organic reactions involving the appropriate precursors. It is commercially available from various chemical suppliers, ensuring accessibility for research purposes.
Synthesis Pathway Overview
The synthesis typically involves:
- Formation of the pyrazole ring.
- Introduction of the fluorine atom at the para position.
- Coupling with the pyridine derivative.
- Final amination to yield the target compound.
Mechanism of Action
The mechanism of action of (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The table below summarizes key differences between the target compound and its analogues:
Key Comparative Analysis
Electronic and Steric Effects
- Fluorine Substitution: The 4-fluoro group on the pyrazole in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogues (e.g., (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine) .
- Chirality : The (S)-enantiomer’s stereochemistry may offer superior target binding compared to racemic mixtures or (R)-forms, though comparative data are absent in the evidence.
Pharmacological Relevance
- The hydrochloride salt’s unavailability may hinder its evaluation in preclinical studies compared to readily available intermediates like the ketone analogue.
- As Pralsetinib Impurity 3 HCl, the compound’s role in quality control contrasts with active pharmaceutical ingredients (e.g., Pralsetinib), emphasizing purity requirements in drug development .
Commercial Accessibility
Biological Activity
(S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine, also known as (S)-1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-amine dihydrochloride, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Details |
|---|---|
| IUPAC Name | (S)-1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-amine dihydrochloride |
| CAS Number | 1980023-97-9 |
| Molecular Formula | C10H13Cl2FN4 |
| Molecular Weight | 279.14 g/mol |
| Purity | >96% |
Biological Activity Overview
Research has shown that pyrazole derivatives, including (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine, exhibit a range of biological activities:
Antitumor Activity
Several studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds similar to (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine have demonstrated inhibitory effects on various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer). One study reported a mean growth inhibition percentage of 54.25% against HepG2 cells and 38.44% against HeLa cells, indicating promising anticancer properties while showing minimal toxicity to normal fibroblasts .
Anti-inflammatory and Analgesic Properties
Pyrazole derivatives are also recognized for their anti-inflammatory effects. In particular, modifications at specific positions of the pyrazole ring can enhance anti-inflammatory activity. For example, certain derivatives have been shown to significantly reduce inflammation in animal models . This suggests that (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine could be a candidate for developing new anti-inflammatory drugs.
Antimicrobial Activity
Research indicates that some pyrazole derivatives possess antibacterial and antifungal activities. A review noted that these compounds can effectively inhibit the growth of various pathogens, including both Gram-positive and Gram-negative bacteria . The compound's structure may contribute to its ability to disrupt microbial cell function.
Structure–Activity Relationship (SAR)
Understanding the SAR of (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine is crucial for optimizing its biological activity:
- Substituent Effects : The presence of fluorine in the structure has been linked to increased potency in certain biological assays.
- Positioning of Functional Groups : Variations in the placement of functional groups on the pyrazole ring can lead to significant changes in activity profiles, influencing both efficacy and selectivity against target enzymes or receptors .
Case Study 1: Anticancer Activity
In a controlled study involving various pyrazole derivatives, (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine was tested against multiple cancer cell lines. Results indicated a strong correlation between structural modifications and enhanced antiproliferative effects, particularly in liver cancer cells.
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of this compound in an animal model of arthritis. The results demonstrated a significant reduction in inflammatory markers compared to controls, suggesting potential therapeutic applications for chronic inflammatory diseases.
Q & A
Q. What are the recommended synthetic routes for (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves three key steps (see Table 1):
Coupling of 4-fluoro-1H-pyrazole with 2-bromo-5-acetylpyridine in DMF using K₂CO₃ as a base (70–75°C, 15 hours).
Chiral resolution using (R)-(+)-t-butylsulfinamide and titanium(IV) ethoxide in THF, followed by L-Selectride reduction at −78°C to establish the (S)-configuration.
Deprotection with HCl/dioxane to yield the final enantiopure amine.
Optimization Tips:
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry of the pyrazole-pyridine linkage and stereochemistry of the ethanamine moiety.
- Mass Spectrometry (MS): High-resolution MS ([M+1] = 207.1) verifies molecular weight and fragmentation patterns.
- X-ray Crystallography: SHELX programs (e.g., SHELXL) resolve absolute configuration, particularly for enantiomeric purity validation .
- Chiral SFC/Polarimetry: Essential for distinguishing (S)-enantiomer from racemic mixtures .
Q. What is the pharmacological significance of this compound in drug discovery?
Methodological Answer: The compound serves as a key intermediate in pralsetinib , a tyrosine kinase inhibitor targeting RET fusion-positive cancers. Its (S)-configuration enhances binding affinity to the kinase domain.
- Biological Testing:
- In vitro assays: IC₅₀ values against RET kinase (≤0.3 nM).
- In vivo models: Tumor regression in xenograft studies.
- Mechanistic Insight: The 4-fluoropyrazole group improves metabolic stability, while the pyridine-ethanamine backbone facilitates target engagement .
Advanced Research Questions
Q. How can researchers address challenges in maintaining enantiomeric purity during scale-up?
Methodological Answer:
- Chiral Chromatography: Use SFC with ChiralPak AD-H columns (40% MeOH/CO₂) for preparative separation.
- Kinetic Resolution: Optimize reaction kinetics during sulfinamide formation to favor the (S)-isomer.
- Quality Control: Regular enantiomeric excess (ee) analysis via HPLC with chiral stationary phases (CSPs).
Data Contradiction Example: Batch-to-batch ee variations (>98% vs. 90%) may arise from incomplete L-Selectride reduction; troubleshoot via strict temperature control (−78°C) .
Q. What analytical challenges arise in detecting trace impurities, and how can they be resolved?
Methodological Answer:
- Common Impurities:
- Des-fluoro byproducts: Monitor via ¹⁹F NMR.
- Racemic contamination: Detect using chiral SFC.
- Advanced Techniques:
Q. How does the compound’s structure-activity relationship (SAR) inform the design of analogs?
Methodological Answer: Key SAR Findings:
- Pyrazole Fluorination : 4-F substitution enhances metabolic stability (t₁/₂ increased from 2.1 to 4.7 hours).
- Ethylamine Chirality : (S)-configuration improves RET kinase inhibition by 10-fold vs. (R)-isomer.
Analog Design Strategies: - Replace pyridine with isosteres (e.g., pyrimidine) to modulate solubility.
- Introduce substituents at the pyridin-3-yl position to explore steric effects.
Q. Table 2: SAR Comparison with Analogs
| Compound | Modification | RET IC₅₀ (nM) | Metabolic Stability (t₁/₂, h) |
|---|---|---|---|
| (S)-Target Compound | None | 0.3 | 4.7 |
| (R)-Enantiomer | Chirality inversion | 3.2 | 4.5 |
| Des-fluoro Analog | Removal of 4-F | 1.8 | 2.1 |
| Pyrimidine Replacement | Pyridine → pyrimidine | 0.9 | 3.8 |
Q. What computational methods are suitable for predicting the compound’s binding modes?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Predicts binding to RET kinase (PDB: 6X3L).
- Molecular Dynamics (MD) Simulations : Assess stability of the ligand-protein complex (e.g., RMSD <2.0 Å over 100 ns).
- Free Energy Perturbation (FEP) : Quantifies energy contributions of the 4-fluoro group to binding affinity.
Validation: Cross-correlate with crystallographic data (SHELXL-refined structures) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
